molecular formula C15H25F3O2 B14415929 1,1,1-Trifluoropentadecane-2,4-dione CAS No. 81759-52-6

1,1,1-Trifluoropentadecane-2,4-dione

Cat. No.: B14415929
CAS No.: 81759-52-6
M. Wt: 294.35 g/mol
InChI Key: VWHCJJQSXFDJEF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropentane-2,4-dione (CAS: 367-57-7), commonly abbreviated as tfpd, is a fluorinated diketone with the molecular formula C₅H₅F₃O₂ . It is also known as trifluoroacetylacetone due to its structural similarity to acetylacetone, where three fluorine atoms replace hydrogens at the terminal methyl group. The compound is a colorless liquid with applications in pharmaceuticals, agrochemicals, and organic synthesis . Its reactivity as a chelating ligand and precursor in cyclocondensation reactions (e.g., Biginelli dihydropyrimidine synthesis) is well-documented . Computational studies, such as COSMO-RS analysis, have explored its tautomeric behavior and refractive index properties, supporting its utility in material science .

Properties

CAS No.

81759-52-6

Molecular Formula

C15H25F3O2

Molecular Weight

294.35 g/mol

IUPAC Name

1,1,1-trifluoropentadecane-2,4-dione

InChI

InChI=1S/C15H25F3O2/c1-2-3-4-5-6-7-8-9-10-11-13(19)12-14(20)15(16,17)18/h2-12H2,1H3

InChI Key

VWHCJJQSXFDJEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoropentadecane-2,4-dione can be synthesized through various methods. One common approach involves the reaction of trifluoroacetic anhydride with acetylacetone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The final product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoropentadecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,1,1-Trifluoropentadecane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoropentadecane-2,4-dione involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on chain length, functional groups, and applications:

1,1,1-Trifluorodecane-2,4-dione (tfdd)

  • Molecular Formula : C₁₀H₁₃F₃O₂
  • Key Features: A 10-carbon analog of tfpd with a longer alkyl chain. Synthesized via literature procedures involving fluorinated precursors . Expected to exhibit higher hydrophobicity compared to tfpd, reducing solubility in polar solvents. Limited application data, but likely used in coordination chemistry due to its diketone functionality.

1,1,1-Trifluoroicosane-2,4-dione (tfid)

  • Molecular Formula : C₂₀H₃₅F₃O₂
  • Key Features: A 20-carbon derivative with significantly increased chain length. Synthesized using methods analogous to tfpd and tfdd . Predicted to have very low solubility in aqueous systems, making it suitable for non-polar reaction environments. Potential applications in polymer chemistry or as a surfactant due to its amphiphilic structure.

NSC777205 and NSC777207 (Benzo-Oxazine-Dione Derivatives)

  • Key Features :
    • Structurally distinct from tfpd but share the dione functional group.
    • Exhibit drug-like properties, including compliance with Lipinski’s rules and blood-brain barrier (BBB) permeability .
    • NSC777205 shows 2-fold higher BBB permeation than NSC777207, attributed to reduced methoxy group steric effects .
    • Unlike tfpd, these compounds are designed for oncological applications, targeting c-Met/EGFR pathways .

Comparative Data Table

Property 1,1,1-Trifluoropentane-2,4-dione (tfpd) 1,1,1-Trifluorodecane-2,4-dione (tfdd) 1,1,1-Trifluoroicosane-2,4-dione (tfid) NSC777205/NSC777207
Molecular Formula C₅H₅F₃O₂ C₁₀H₁₃F₃O₂ C₂₀H₃₅F₃O₂ C₁₇H₁₁ClFNO₃/C₁₈H₁₃ClFNO₄
Molecular Weight 170.09 g/mol 254.21 g/mol 410.45 g/mol 323.73 g/mol/353.76 g/mol
Solubility Miscible in polar solvents (e.g., ethanol) Lower polarity due to longer chain Highly hydrophobic Moderate (drug-like solubility)
Primary Applications Organic synthesis, ligand chemistry Coordination chemistry (inferred) Polymer/surfactant research (inferred) Oncology (c-Met/EGFR inhibition)

Research Findings and Trends

  • Chain Length vs. Reactivity: Increasing alkyl chain length (tfpd → tfdd → tfid) correlates with reduced solubility in polar solvents and enhanced stability in non-polar matrices. This trend impacts their utility in different synthetic environments .
  • Functional Group Influence : The dione moiety in tfpd enables chelation with metals (e.g., rhenium in ), a property shared by tfdd and tfid but modulated by chain length .

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